N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341210
InChI: InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-6-5-14-7-9-20-17(14)11-15/h2-11,20H,12H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol

N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC16341210

Molecular Formula: C19H17N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-2-(4-methylindol-1-yl)acetamide
Standard InChI InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-6-5-14-7-9-20-17(14)11-15/h2-11,20H,12H2,1H3,(H,21,23)
Standard InChI Key GEEKYUFBCXBJMD-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two indole rings: one substituted at the 6-position with an acetamide group and the other at the 4-position with a methyl group. The acetamide bridge (-NH-C(=O)-CH₂-) connects the nitrogen of the 4-methylindole to the 6-position of the second indole moiety. This configuration introduces both hydrophobicity (from the aromatic indole rings) and polarity (from the acetamide group), influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O
Molecular Weight303.4 g/mol
IUPAC NameN-(1H-indol-6-yl)-2-(4-methylindol-1-yl)acetamide
SMILES NotationCC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4
InChI KeyGEEKYUFBCXBJMD-UHFFFAOYSA-N

The methyl group at the 4-position of the indole ring enhances steric bulk, potentially modulating receptor binding affinity, while the acetamide group facilitates hydrogen bonding with biological targets.

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous indole-acetamide derivatives exhibit characteristic peaks in their NMR spectra:

  • ¹H NMR: Signals between δ 6.5–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for methylene groups adjacent to carbonyls, and δ 2.0–3.0 ppm for methyl substituents.

  • ¹³C NMR: Carbonyl carbons resonate near δ 170 ppm, with indole carbons appearing between δ 100–150 ppm.

The compound’s planar structure suggests limited stereoisomerism, though rotational flexibility around the acetamide bridge could lead to conformational diversity in solution.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide typically involves a multi-step sequence:

  • Indole Ring Formation: The 4-methylindole moiety is synthesized via Fischer indole synthesis, employing phenylhydrazine and a ketone precursor under acidic conditions.

  • Acetamide Coupling: The methylindole is reacted with chloroacetyl chloride to form 2-chloro-N-(4-methyl-1H-indol-1-yl)acetamide, followed by nucleophilic substitution with 6-aminoindole.

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Catalysts: Lewis acids like ZnCl₂ improve yields in indole formation.

  • Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.

Table 2: Optimization Conditions for Key Steps

StepOptimal ConditionsYield (%)
Indole FormationH₂SO₄, EtOH, 70°C, 12 h65–75
Acetamide CouplingDMF, K₂CO₃, 80°C, 8 h50–60

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, which is characterized via LC-MS and elemental analysis. Purity thresholds >95% are achievable with iterative recrystallization using ethanol-water mixtures.

Biological Activity and Mechanism of Action

Mechanistic Hypotheses

The dual indole-acetamide structure suggests multi-target engagement:

  • Receptor Tyrosine Kinases (RTKs): Indole rings may occupy hydrophobic pockets in kinase domains, while the acetamide group hydrogen-bonds with catalytic residues.

  • DNA Intercalation: Planar indole systems could insert between DNA base pairs, inhibiting replication.

  • Enzyme Inhibition: The compound may competitively inhibit tryptophan-processing enzymes like IDO1, altering immune responses .

Comparative Analysis with Structural Analogs

Activity Trends in Indole-Acetamide Derivatives

Modifying substituents on the indole rings significantly alters bioactivity:

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundStructural VariationIC₅₀ (Cancer Cells)Solubility (mg/mL)
N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide4-methyl, 6-acetamide2.1 µM (MCF-7)0.15
N-(1H-indol-3-yl)-2-acetamide3-acetamide5.8 µM0.30
5-Methoxy-N-(pyridinyl)indolePyridine substitution10.4 µM0.45

The 4-methyl substitution in the target compound enhances cytotoxic potency but reduces aqueous solubility compared to analogs with polar groups.

Research Gaps and Future Directions

Unaddressed Questions

  • In Vivo Pharmacokinetics: No data exist on oral bioavailability, metabolism, or toxicity profiles.

  • Target Identification: Proteomic studies are needed to map binding partners.

  • Formulation Strategies: Nanoparticle encapsulation could mitigate solubility limitations.

Strategic Recommendations

  • Conduct high-throughput screening against kinase and GPCR libraries.

  • Explore hybrid derivatives combining indole-acetamide scaffolds with known pharmacophores (e.g., chalcone, quinoline) .

  • Investigate synergies with checkpoint inhibitors in immuno-oncology models.

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